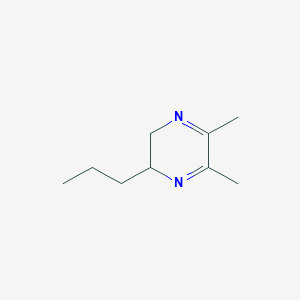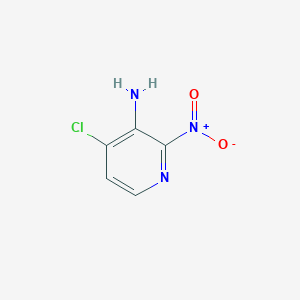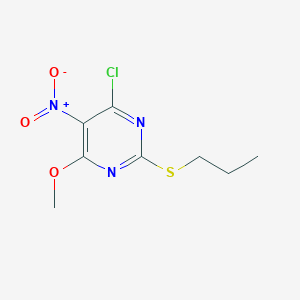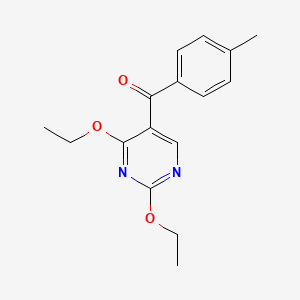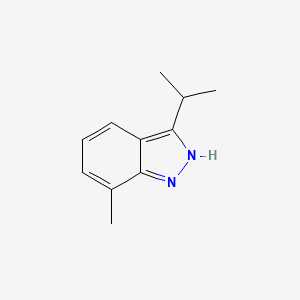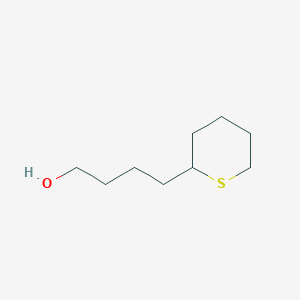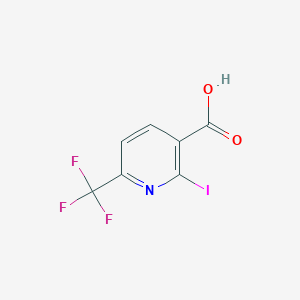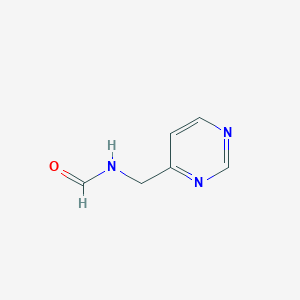
N-(pyrimidin-4-ylmethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrimidin-4-ylmethyl)formamide is a chemical compound with the molecular formula C6H7N3O It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-4-ylmethyl)formamide can be achieved through several methods. One efficient method involves the reaction of pyrimidine-4-carbaldehyde with formamide under mild conditions. This reaction typically requires a catalyst, such as a Lewis acid, to proceed efficiently. Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of pyrimidine derivatives using formic acid under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored for the direct synthesis of N-formamides by integrating reductive amination of carbonyl compounds with CO2 fixation .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrimidin-4-ylmethyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, often requiring a catalyst to enhance the reaction rate.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-(pyrimidin-4-ylmethyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in organic synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of N-(pyrimidin-4-ylmethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(pyrimidin-4-ylmethyl)formamide include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- N-(pyridin-2-yl)amides
Uniqueness
This compound is unique due to its specific formamide group attached to the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
N-(pyrimidin-4-ylmethyl)formamide |
InChI |
InChI=1S/C6H7N3O/c10-5-8-3-6-1-2-7-4-9-6/h1-2,4-5H,3H2,(H,8,10) |
Clave InChI |
URXARSRKPXNKEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


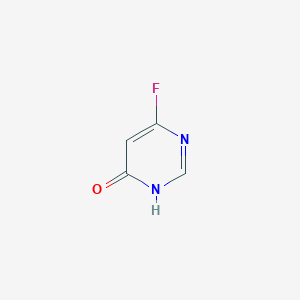
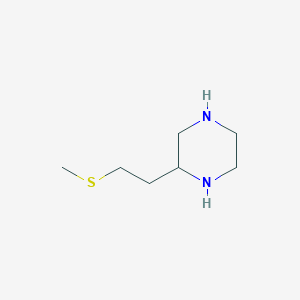
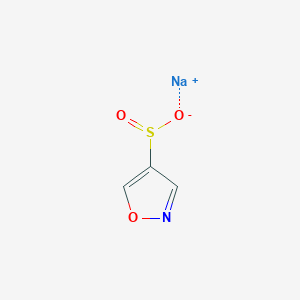
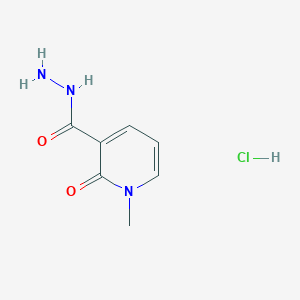
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)
